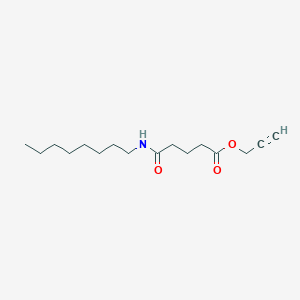![molecular formula C24H17N7O8 B11550887 2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11550887.png)
2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE: is a complex organic compound characterized by the presence of multiple nitrophenyl groups and hydrazide functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation reaction between hydrazides and aldehydes. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in significant changes in the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups, altering its chemical structure and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives and other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides and related compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and interactions with biological macromolecules. Its ability to undergo various chemical transformations makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features allow for the exploration of its interactions with biological targets, leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as polymers and coatings. Its reactivity and versatility make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitrophenyl groups can participate in electron transfer reactions, while the hydrazide functionalities can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological macromolecules, leading to various biological effects.
類似化合物との比較
- 2-[(4-NITROPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE
- N-[(E)-(4-NITROPHENYL)METHYLIDENE]-N-[4-(4-{[(E)-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]AMINE
Comparison: Compared to similar compounds, 2-[(4-NITROPHENYL)METHYLIDENE]-N’1,N’3-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to its multiple nitrophenyl and hydrazide groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C24H17N7O8 |
|---|---|
分子量 |
531.4 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methylidene]-N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C24H17N7O8/c32-23(27-25-14-17-3-9-20(10-4-17)30(36)37)22(13-16-1-7-19(8-2-16)29(34)35)24(33)28-26-15-18-5-11-21(12-6-18)31(38)39/h1-15H,(H,27,32)(H,28,33)/b25-14+,26-15+ |
InChIキー |
GMFBRDKLZFHNOO-LVSXPEEVSA-N |
異性体SMILES |
C1=CC(=CC=C1C=C(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=C(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11550807.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11550808.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11550811.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11550816.png)
![2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11550824.png)
![4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550825.png)
![N-[(1Z)-3-{(2E)-2-[(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11550845.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11550846.png)
![2-(4-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11550849.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11550855.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11550869.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11550882.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11550884.png)
